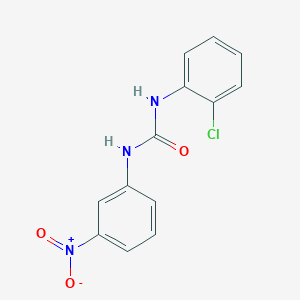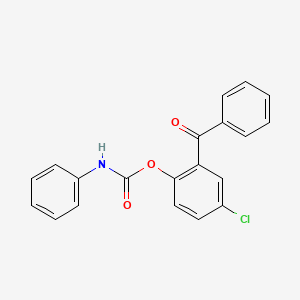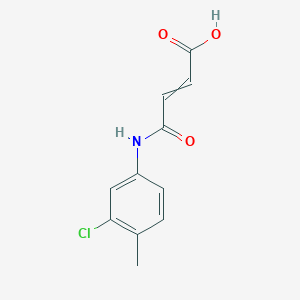
Diphenyl azodicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl azodicarboxylate is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of two phenyl groups attached to an azodicarboxylate moiety. This compound is known for its vibrant color and is widely used in various chemical reactions due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl azodicarboxylate can be synthesized through several methods. One common method involves the reaction of hydrazine with phthalic anhydride to form the corresponding hydrazide, which is then oxidized to produce this compound. The reaction conditions typically involve the use of an oxidizing agent such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl azodicarboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium and platinum.
Major Products Formed
The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and substituted phenyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Diphenyl azodicarboxylate has a wide range of applications in scientific research:
Industry: It is used in the production of dyes, pigments, and other colorants due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of diphenyl azodicarboxylate involves its ability to act as an electron acceptor in various chemical reactions. It can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the interaction with nucleophilic centers in organic molecules, leading to the formation of stable adducts.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl azodicarboxylate: Similar in structure but with ethyl groups instead of phenyl groups.
Diisopropyl azodicarboxylate: Contains isopropyl groups and is used in similar reactions.
Dimethyl azodicarboxylate: Features methyl groups and is often used in smaller-scale reactions.
Uniqueness
Diphenyl azodicarboxylate is unique due to its phenyl groups, which provide greater stability and reactivity compared to its alkyl-substituted counterparts. This makes it particularly useful in reactions requiring high stability and specific reactivity patterns.
Propiedades
Número CAS |
2449-14-1 |
|---|---|
Fórmula molecular |
C14H10N2O4 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
phenyl (NE)-N-phenoxycarbonyliminocarbamate |
InChI |
InChI=1S/C14H10N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h1-10H/b16-15+ |
Clave InChI |
WDZOPGZTGVJDMZ-FOCLMDBBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC(=O)/N=N/C(=O)OC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)N=NC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol](/img/structure/B11956890.png)
![11-(3-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11956898.png)
![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)





